

A Comprehensive Technical Guide to 6-Fluoroisatoic Anhydride

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *6-Fluoroisatoic anhydride*

Cat. No.: B1304262

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **6-Fluoroisatoic Anhydride**, a key chemical intermediate in various fields of chemical synthesis. This document outlines its chemical identity, properties, synthesis protocols, and significant applications, with a focus on its role in pharmaceutical development and material science.

Chemical Identity and Structure

6-Fluoroisatoic anhydride, systematically known as 6-fluoro-1H-3,1-benzoxazine-2,4-dione, is a fluorinated organic compound. The presence of the fluorine atom significantly influences the molecule's reactivity and properties.

There can be ambiguity in literature and commercial listings regarding the CAS number for this compound, arising from different numbering conventions for the benzoxazine ring system. The most commonly accepted identifier for the 6-fluoro isomer is CAS Number 321-69-7.^{[1][2][3][4]} Other CAS numbers, such as 78755-94-9 and 134792-45-3, may be listed for compounds referred to as "Fluoroisatoic Anhydride" but may correspond to different isomers or have historical discrepancies.^{[5][6]} For the purpose of this guide, we will refer to the structure where the fluorine atom is at the 6-position of the bicyclic ring system.

Chemical Structure:

Caption: Chemical structure of **6-Fluoroisatoic Anhydride**.

Physicochemical Properties

The physical and chemical properties of **6-Fluoroisatoic Anhydride** are summarized in the table below. These properties are critical for its handling, storage, and application in synthesis.

Property	Value	Reference(s)
CAS Number	321-69-7	[1] [2]
Molecular Formula	C ₈ H ₄ FNO ₃	[1] [5] [6]
Molecular Weight	181.12 g/mol	[1] [2] [6]
Appearance	Light tan to dark yellow solid powder	[4] [6]
Melting Point	253-257 °C (dec.) / 259-262 °C	[2] [6]
Density	~1.5 g/cm ³	[2] [5]
pKa	9.61 ± 0.20 (Predicted)	[4]
Solubility	Soluble in DMSO	[4]
Storage Temperature	Room Temperature, Inert atmosphere / 0-8°C	[4] [6]
LogP	0.96	[5]
Topological Polar Surface Area	55.4 Å ²	[3]

Synthesis and Experimental Protocols

Isatoic anhydrides are typically synthesized from the corresponding anthranilic acids. A general and widely applicable method involves the reaction of the aminobenzoic acid with phosgene or a phosgene equivalent like triphosgene.^[7] Below are examples of synthetic procedures for fluorinated isatoic anhydrides.

General Synthesis from Anthranilic Acid (Illustrative)

This protocol describes a general method for synthesizing isatoic anhydride from anthranilic acid, which can be adapted for its fluorinated analogues.^[7]

Experimental Workflow:

Caption: General workflow for the synthesis of isatoic anhydride.

Detailed Protocol:

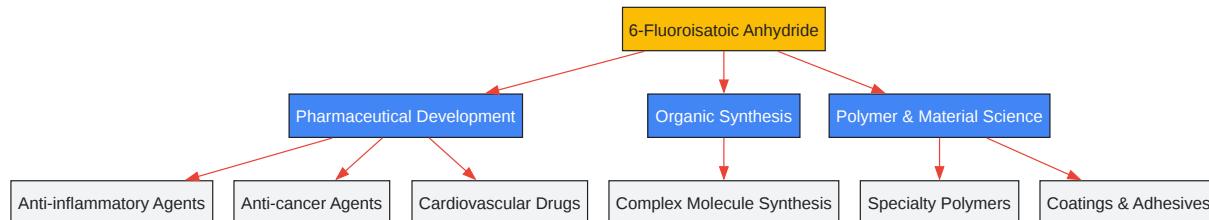
- Dissolution: Dissolve 1 mole of the corresponding 2-amino-5-fluorobenzoic acid in a mixture of water and concentrated hydrochloric acid with gentle warming.
- Reaction Setup: Transfer the solution to a three-necked flask equipped with a mechanical stirrer and a gas inlet tube. The apparatus must be placed in a well-ventilated fume hood due to the high toxicity of phosgene.
- Phosgenation: Introduce a steady stream of phosgene gas into the vigorously stirred solution. The isatoic anhydride product will begin to precipitate.
- Reaction Completion: Continue the phosgene addition until the precipitation appears complete.
- Isolation: Filter the solid product from the reaction mixture.
- Washing: Wash the collected solid thoroughly with water to remove any remaining acid and salts.
- Drying: Dry the product in an oven at 100°C. The resulting **6-Fluoroisatoic anhydride** is typically pure enough for most applications.
- Purification (Optional): For higher purity, the product can be recrystallized from 95% ethanol or dioxane.^[7]

Synthesis from 5-Fluoroindigo

This method details the preparation of 5-fluoroisatoic anhydride (an isomer often conflated with the 6-fluoro variant) via the oxidation of 5-fluoroindigo.^[4]

Experimental Workflow:

Caption: Workflow for synthesis from 5-fluoroindigo.


Detailed Protocol:

- Reaction Setup: In a 250 mL three-necked flask, add acetic anhydride (90.0 mL), 5-fluoroindigo (20.62 g, 0.125 mol), and acetic acid (90 mL).[4]
- Heating: Heat the reaction mixture to 85°C in a water bath.
- Oxidation: Add chromium(VI) oxide (20.36 g, 0.204 mol) in small portions to the solution over a period of 40 minutes.
- Stirring: After the addition is complete, continue stirring the mixture for an additional 15 minutes.
- Cooling and Precipitation: Cool the reaction mixture to 10°C in an ice bath to allow the product to precipitate.
- Filtration and Washing: Filter the solid product and wash it with 400 mL of water to remove impurities.
- Drying: Dry the final product overnight in a vacuum oven at 50°C to yield the anhydride as a bright yellow solid.[4]

Applications in Research and Development

6-Fluoroisatoic anhydride is a versatile building block used extensively in the synthesis of complex organic molecules. Its applications span pharmaceuticals, materials science, and analytical chemistry.

Logical Relationship of Applications:

[Click to download full resolution via product page](#)

Caption: Key application areas of **6-Fluoroisatoic Anhydride**.

- **Pharmaceutical Development:** It serves as a crucial intermediate in the synthesis of a wide range of pharmaceuticals.^[6] It is particularly valuable in creating anti-inflammatory, analgesic, anti-cancer, and cardiovascular drugs.^{[6][8]} The fluorine atom can enhance metabolic stability, binding affinity, and bioavailability of the final active pharmaceutical ingredient (API).
- **Organic Synthesis:** Chemists utilize this compound to construct complex heterocyclic molecules and explore novel chemical pathways.^[6] Its anhydride functionality makes it an excellent electrophile for reactions with various nucleophiles.
- **Polymer and Material Science:** **6-Fluoroisatoic anhydride** is used to formulate specialty polymers, enhancing properties like thermal stability and chemical resistance.^[6] It also finds use in developing advanced materials, including high-performance coatings and adhesives.^[9]

Safety and Handling

Proper handling of **6-Fluoroisatoic Anhydride** is essential to ensure laboratory safety.

Safety Aspect	Information	Reference(s)
GHS Pictogram	GHS07 (Exclamation Mark)	[1] [4]
Signal Word	Warning	[1] [4]
Hazard Statements	H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation)	[1] [4]
Precautionary Statements	P264 (Wash hands thoroughly after handling), P280 (Wear protective gloves/eye protection), P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water)	[1] [4]

Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this chemical. Work in a well-ventilated area and use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 6-Fluoroisatoic anhydride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 2. 5-Fluoroisatonic anhydride | CAS#:321-69-7 | Chemsoc [chemsrc.com]
- 3. 5-Fluoroisatoic anhydride | C8H4FNO3 | CID 288560 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 5-Fluoroisatonic anhydride | 321-69-7 [chemicalbook.com]

- 5. Page loading... [wap.guidechem.com]
- 6. chemimpex.com [chemimpex.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. 6-Fluoro Isatin Anhydride CAS NO:134792-45-3 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 9. chemimpex.com [chemimpex.com]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to 6-Fluoroisatoic Anhydride]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1304262#6-fluoroisatoic-anhydride-cas-number-and-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com